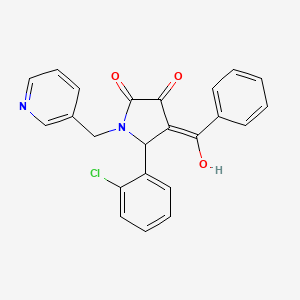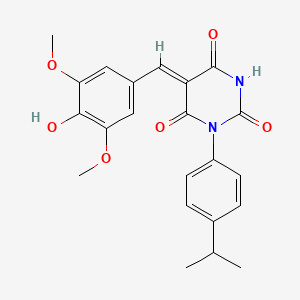![molecular formula C18H17NO4 B3903217 1-(1,3-benzodioxol-5-yl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B3903217.png)
1-(1,3-benzodioxol-5-yl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-yl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one, also known as BMDP, is a synthetic cathinone that has gained interest in the scientific community due to its potential therapeutic applications. BMDP belongs to the phenylpropylamine class of compounds, which are known to have stimulant and psychoactive effects.
Mécanisme D'action
1-(1,3-benzodioxol-5-yl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one acts as a monoamine transporter inhibitor, which means it blocks the reuptake of dopamine, serotonin, and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased neurotransmission. 1-(1,3-benzodioxol-5-yl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one also has affinity for the sigma-1 receptor, which has been implicated in the modulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-yl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one has been shown to increase locomotor activity and induce hyperthermia in animal studies. 1-(1,3-benzodioxol-5-yl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one has also been shown to increase dopamine and serotonin release in the brain, which may contribute to its potential therapeutic effects. 1-(1,3-benzodioxol-5-yl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one has been shown to have a longer duration of action compared to other cathinones, which may make it a more attractive candidate for therapeutic use.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1,3-benzodioxol-5-yl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one in lab experiments is its potential therapeutic applications, which may lead to the development of new treatments for neurological disorders. However, one limitation is the potential for abuse of 1-(1,3-benzodioxol-5-yl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one, which may make it difficult to obtain funding for research. Additionally, the long duration of action of 1-(1,3-benzodioxol-5-yl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one may make it difficult to study in animal models.
Orientations Futures
Future research on 1-(1,3-benzodioxol-5-yl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one should focus on its potential therapeutic applications, including its use as a treatment for Parkinson's disease, depression, and drug addiction. Additionally, research should be conducted to better understand the mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one and its effects on neurotransmitter release. Further studies should also be conducted to determine the safety and efficacy of 1-(1,3-benzodioxol-5-yl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one in humans. Finally, efforts should be made to develop new synthetic methods for 1-(1,3-benzodioxol-5-yl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one that are more efficient and cost-effective.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-yl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and depression. 1-(1,3-benzodioxol-5-yl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation and motor function. 1-(1,3-benzodioxol-5-yl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction.
Propriétés
IUPAC Name |
(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-ethoxyanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-2-21-15-6-4-14(5-7-15)19-10-9-16(20)13-3-8-17-18(11-13)23-12-22-17/h3-11,19H,2,12H2,1H3/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDYTMHBBUJWEB-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=CC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C\C(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-oxo-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-phenylacetamide](/img/structure/B3903138.png)




![4-[3-benzoyl-2-(2,5-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3903170.png)

![1-allyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3903178.png)
![3-(1-adamantyl)-N'-[1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3903183.png)


![3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3903251.png)
![N-(2,4-dimethylphenyl)-2-{[(5-isobutylisoxazol-3-yl)methyl]amino}acetamide](/img/structure/B3903259.png)
